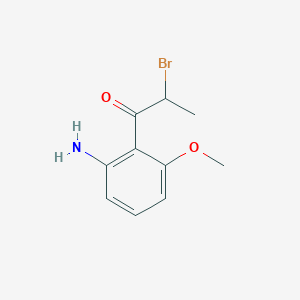

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one

Descripción

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one (CAS: 1804213-64-6) is a brominated aromatic ketone with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . The compound features a 2-amino-6-methoxyphenyl group attached to a brominated propanone backbone. The compound is typically supplied with a purity of ≥98%, though detailed safety and hazard data remain unspecified in available sources .

Propiedades

Fórmula molecular |

C10H12BrNO2 |

|---|---|

Peso molecular |

258.11 g/mol |

Nombre IUPAC |

1-(2-amino-6-methoxyphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNO2/c1-6(11)10(13)9-7(12)4-3-5-8(9)14-2/h3-6H,12H2,1-2H3 |

Clave InChI |

CTJTVCNSMBHHOY-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=C(C=CC=C1OC)N)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 1-(2-Amino-6-methoxyphenyl)ethanone, followed by further functionalization to introduce the propanone moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions

Aplicaciones Científicas De Investigación

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one can be contextualized by comparing it to analogous brominated ketones. Below is a detailed analysis:

Structural Analogues and Key Differences

Reactivity and Functional Group Analysis

- Electron-Donating Effects: The 2-amino-6-methoxyphenyl group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to the electron-deficient benzodioxole ring in 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one .

- Steric and Stability Factors : The adamantane derivative’s bulky structure () likely reduces reaction rates in sterically hindered environments but improves thermal stability, contrasting with the azetidine derivatives’ flexibility .

Physicochemical Properties

- Solubility: The amino and methoxy groups in the target compound may improve water solubility relative to the hydrophobic adamantane and benzodioxole derivatives .

- Thermal Stability : Adamantane’s rigid framework () likely confers higher melting points than the target compound or azetidine analogues, which exist as oils .

Actividad Biológica

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a methoxy group, and a bromine atom. These functional groups contribute to its potential biological activities, including interactions with various enzymes and receptors that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one is C10H12BrN1O2, with a molecular weight of approximately 260.11 g/mol. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability.

Biological Activities

The biological activities of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one have been investigated in various studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further pharmaceutical development. The interactions of the amino and methoxy groups with microbial targets may play a significant role in its efficacy against bacterial strains.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The compound's ability to modulate inflammatory pathways is under investigation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that are crucial for various therapeutic applications.

The mechanism by which 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one exerts its biological effects likely involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Modulation of Receptor Activity : The methoxy group may influence the compound's ability to interact with specific receptors, leading to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.